Cas no 2580230-96-0 (tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate)

tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 2580230-96-0
- EN300-27731131
- tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate
- 1H-Pyrazole-4-carboxylic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C15H19N3O2/c1-15(2,3)20-14(19)12-10-18(17-13(12)16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,16,17)
- InChIKey: NOXOTZPZKVKIDP-UHFFFAOYSA-N
- SMILES: O(C(C1C(N)=NN(C=1)CC1C=CC=CC=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 273.147726857g/mol
- 同位素质量: 273.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 433.3±35.0 °C(Predicted)
- 酸度系数(pKa): 1.56±0.10(Predicted)
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27731131-10.0g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
Enamine | EN300-27731131-0.1g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-27731131-0.25g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
Enamine | EN300-27731131-0.5g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
Enamine | EN300-27731131-2.5g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
Enamine | EN300-27731131-1.0g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-27731131-10g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 10g |
$5099.0 | 2023-09-10 | ||
Enamine | EN300-27731131-1g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 1g |
$1185.0 | 2023-09-10 | ||
Enamine | EN300-27731131-5g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 5g |
$3438.0 | 2023-09-10 | ||
Enamine | EN300-27731131-5.0g |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate |
2580230-96-0 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 |
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylateに関する追加情報
tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate (CAS No: 2580230-96-0) Professional Introduction
The compound tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate, with the CAS number 2580230-96-0, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a benzyl group, and a tert-butyl ester moiety. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to its versatile reactivity and potential applications in various chemical and biological contexts.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and development. The presence of the amino group in this compound provides additional functionalization opportunities, enabling the molecule to participate in various chemical reactions such as nucleophilic substitutions, additions, and cyclizations. The benzyl group adds stability to the molecule while also serving as a potential site for further functionalization. The tert-butyl ester moiety is particularly useful in protecting carboxylic acids during synthetic processes, ensuring that the reactive site remains accessible for subsequent transformations.
In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to, the reaction of corresponding amino pyrazoles with benzaldehyde derivatives under appropriate conditions. The choice of synthesis method depends on the desired regioselectivity and yield. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this compound, which are highly valuable in chiral drug development.
The applications of tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate span across multiple disciplines. In medicinal chemistry, it serves as a valuable intermediate for constructing bioactive molecules targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. Its ability to act as a building block for more complex structures makes it an essential component in modern drug design.
In materials science, this compound has shown promise as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The pyrazole ring's ability to coordinate with metal ions facilitates the formation of these materials, which have applications in gas storage, catalysis, and sensing technologies.
Moreover, recent research has explored the use of this compound in bioconjugation reactions. The amino group allows for easy coupling with biomolecules such as proteins and nucleic acids, making it a valuable tool in biochemistry and biotechnology. This capability has led to its use in developing new diagnostic agents and therapeutic delivery systems.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Studies have shown that under certain conditions, it undergoes hydrolysis to release biodegradable byproducts. This information is vital for ensuring sustainable practices in its production and disposal.
In conclusion, tert-butyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate (CAS No: 2580230-96-0) is a versatile compound with significant potential across multiple fields. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and uses for this molecule, its importance in both academic and industrial settings is expected to grow further.
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